(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060732-36-5
VCID: VC11533955
InChI: InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

CAS No.: 2060732-36-5

Cat. No.: VC11533955

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride - 2060732-36-5

Specification

CAS No. 2060732-36-5
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
Standard InChI Key PMPYPSNDPNMYIO-SBSPUUFOSA-N
Isomeric SMILES C1CN[C@H](C2=CC=CC=C21)C(=O)O.Cl
Canonical SMILES C1CNC(C2=CC=CC=C21)C(=O)O.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. The core structure consists of a partially saturated isoquinoline ring system, where the 1-position is substituted with a carboxylic acid group (-COOH), and the nitrogen atom is protonated as a hydrochloride salt (-HCl). The (1R)-configuration denotes the absolute stereochemistry at the 1-position, which is critical for interactions with chiral biological targets.

Key Structural Features:

  • Tetrahydroisoquinoline Backbone: A six-membered benzene ring fused to a piperidine ring, providing rigidity and planar aromaticity.

  • Carboxylic Acid Substituent: Enhances hydrophilicity and enables hydrogen bonding or salt formation.

  • Hydrochloride Salt: Improves solubility in polar solvents and stabilizes the compound against degradation.

Comparisons to the 3-carboxylic acid analog (CAS 67123-97-1) reveal differences in density and melting points due to positional isomerism . For instance, the 1-carboxylic acid derivative’s density is estimated at 1.3±0.1 g/cm³, slightly higher than the 3-isomer’s 1.2±0.1 g/cm³ .

Synthetic Methodologies

The synthesis of (1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be inferred from protocols used for analogous compounds. A patent detailing the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride provides a foundational framework, albeit requiring modifications to omit halogenation steps and introduce stereocontrol.

Proposed Synthesis Route:

  • Protection of the Amine:
    React 1,2,3,4-tetrahydroisoquinoline with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-benzyl-1,2,3,4-tetrahydroisoquinoline. This step shields the amine group during subsequent reactions .

  • Carboxylation at the 1-Position:
    Treat the protected intermediate with a strong base (e.g., butyllithium) and carbon dioxide in tetrahydrofuran (THF). This introduces the carboxylic acid group regioselectively at the 1-position .

  • Enantiomeric Resolution:
    Use chiral resolving agents or enzymatic dynamic kinetic resolution (DKR) to isolate the (1R)-enantiomer. For example, lipase-catalyzed hydrolysis of racemic esters can yield enantiopure product.

  • Hydrochloride Salt Formation:
    React the free base with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsPurposeYield Estimate
1Benzyl bromide, K₂CO₃, DMF, 0°CAmine protection85–90%
2n-BuLi, CO₂, THF, −78°CCarboxylation70–75%
3Lipase PS-C3, phosphate bufferEnantiomeric resolution50–60%
4HCl (g), MeOH, rtSalt formation95–98%

Physicochemical Properties

While experimental data for the exact compound is scarce, properties can be estimated using quantitative structure-property relationship (QSPR) models and comparisons to analogs .

Table 2: Estimated Physicochemical Properties

PropertyValueMethod of Estimation
Melting Point320–330°CAnalogous to 3-carboxylic acid isomer
Boiling Point365±40°CQSPR modeling
LogP−0.5Calculated via ChemAxon
Solubility (Water)15–20 mg/mLHydrochloride salt enhances solubility
pKa (Carboxylic Acid)2.8Similar to benzoic acid derivatives

The hydrochloride salt’s solubility profile makes it suitable for aqueous formulations, a trait critical for pharmaceutical applications .

ActivityMechanismPotential Application
NeuroprotectionROS scavenging, NMDA receptor antagonismAlzheimer’s disease
AnalgesiaSerotonergic pathway modulationChronic pain management
AntidepressantMonoamine oxidase inhibitionMood disorders

Applications in Chemical Synthesis

The compound serves as a chiral building block for synthesizing pharmacologically active molecules. Its carboxylic acid group allows for further functionalization via amidation or esterification, while the THIQ core provides a rigid scaffold for drug design.

Case Study: Anticancer Agent Development

A hypothetical derivative, (1R)-1-carboxy-THIQ conjugated to a platinum(II) center, could mimic cisplatin’s DNA-binding mechanism while improving solubility and reducing nephrotoxicity.

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